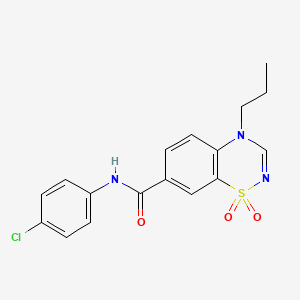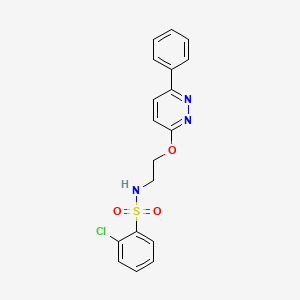![molecular formula C19H16FN5O2S B14968772 2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14968772.png)
2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazolo[3,4-b][1,3,4]thiadiazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under reflux conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, often using fluorophenol and appropriate alkylating agents.
Acetamide Formation: The final step involves the coupling of the triazolothiadiazole intermediate with a benzyl acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and thiadiazole moieties.
Reduction: Reduction reactions can occur at the acetamide and benzyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4-b][1,3,4]-thiadiazole .
- 6-substituted-3-(4-substituted phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles .
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide lies in its specific structural features, such as the fluorophenoxy group and the triazolothiadiazole core, which confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C19H16FN5O2S |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H16FN5O2S/c1-12-22-23-19-25(12)24-18(28-19)14-8-6-13(7-9-14)10-21-17(26)11-27-16-5-3-2-4-15(16)20/h2-9H,10-11H2,1H3,(H,21,26) |
Clave InChI |
GVXXYXPPUJDVAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1-Benzofuran-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968694.png)
![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968695.png)

![N-(3-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14968713.png)
![6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968715.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B14968723.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B14968726.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14968739.png)
![N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14968746.png)
![3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid](/img/structure/B14968752.png)
![7-(2-Propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14968757.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968777.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14968789.png)
